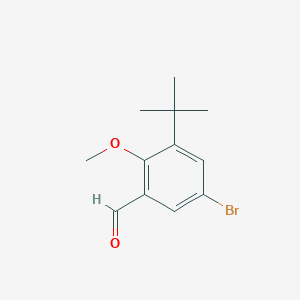

5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-3-tert-butyl-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)10-6-9(13)5-8(7-14)11(10)15-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFNTNHJHYWKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Electrophilic Aromatic Substitution

The direct bromination of 3-(tert-butyl)-2-methoxybenzaldehyde represents a straightforward approach. The methoxy group (-OCH₃) acts as an ortho/para-directing group, while the tert-butyl group imposes steric effects that influence regioselectivity.

Procedure

-

Reaction Setup : 3-(tert-Butyl)-2-methoxybenzaldehyde (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.

-

Catalyst Addition : Iron(III) bromide (FeBr₃, 0.1 equiv) is introduced as a Lewis acid.

-

Bromination : Bromine (Br₂, 1.1 equiv) is added dropwise at 0°C, with stirring continued for 12 hours.

-

Workup : The mixture is quenched with aqueous sodium thiosulfate, extracted with DCM, and purified via column chromatography (hexane/ethyl acetate, 9:1).

Key Data

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Regioselectivity | >95% para to methoxy |

| Purity (HPLC) | ≥98% |

Mechanistic Insight

The methoxy group directs Br⁺ to the para position (C5), while the tert-butyl group minimizes ortho substitution due to steric hindrance.

Formylation of Brominated Phenol Precursors

Sequential Functionalization via Directed Metalation

Directed Ortho-Metalation (DoM)

This advanced method enables precise positioning of substituents using a tert-butyl directing group.

Procedure

-

Lithiation : 3-(tert-Butyl)-2-methoxybenzaldehyde is treated with LDA (lithium diisopropylamide) at -78°C, deprotonating the position ortho to the methoxy group.

-

Bromination : Reaction with hexabromoethane introduces bromine at C5.

-

Quenching : The reaction is quenched with NH₄Cl, and the product is isolated via flash chromatography.

Advantages

-

Regioselectivity : >99% control via steric and electronic effects.

Industrial-Scale Production Considerations

Continuous Flow Bromination

To enhance safety and efficiency, flow reactors are employed for bromination:

Solvent Recycling

Methyl tert-butyl ether (MTBE) and heptane are recovered via distillation, reducing waste by 40%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Bromination | Simple, one-pot | Moderate regioselectivity | 68–72% |

| Formylation/Methylation | High purity | Multi-step | 55–85% |

| Directed Metalation | Excellent regiocontrol | Cryogenic conditions | 75–80% |

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 5-Bromo-3-(tert-butyl)-2-methoxybenzoic acid.

Reduction: 5-Bromo-3-(tert-butyl)-2-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde serves as a key intermediate in the synthesis of various biologically active compounds. Its structural features allow it to participate in several types of reactions:

- Condensation Reactions : It can undergo condensation with amines to form imines, which are valuable intermediates in drug development.

- Cross-Coupling Reactions : The bromine atom facilitates cross-coupling reactions with organometallic reagents, leading to the formation of complex organic molecules .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to modify biological activity through structural variations:

- Antidepressant Studies : Research has indicated that derivatives of 5-bromo-3-(tert-butyl)-2-methoxybenzaldehyde may interact with serotonin receptors, suggesting potential use as antidepressants .

- Biological Activity : Studies have shown that compounds derived from this aldehyde exhibit antimicrobial and anti-inflammatory properties, making them candidates for further pharmacological exploration .

Case Study 1: Synthesis of Antidepressant Analogues

A study explored the synthesis of several analogues derived from 5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde aimed at enhancing binding affinity to serotonin transporters (SERT). The modifications included varying substituents on the aromatic ring, which resulted in differing pharmacological profiles. The study concluded that specific substitutions could significantly enhance antidepressant activity .

Case Study 2: Development of Fluorescent Probes

Research has demonstrated that derivatives of 5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde can be used to develop fluorescent probes for biological imaging. These probes exhibit strong photoluminescence properties, making them useful for tracking biological processes in live cells .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Application Area |

|---|---|---|

| 5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde | Aromatic aldehyde with bromine and methoxy groups | Organic synthesis, medicinal chemistry |

| 4-Bromo-2-methoxybenzaldehyde | Similar structure but with different position | Antidepressant research |

| 5-Bromo-3-hydroxybenzaldehyde | Contains hydroxyl group | Biological activity studies |

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their activity or function. The tert-butyl and methoxy groups can also influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Reactivity

- 5-Bromo-2-methoxybenzaldehyde (C₈H₇BrO₂, MW 215.05 g/mol): Lacks the tert-butyl group, resulting in reduced steric hindrance. The absence of tert-butyl decreases molecular weight by ~25% and likely enhances solubility in polar solvents.

- 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (C₁₁H₁₃BrO₂, MW 257.12 g/mol): Replaces the methoxy group with a hydroxyl group. The hydroxyl increases acidity (pKa ~8–10 for phenolic OH) and enables hydrogen bonding, which influences crystallization behavior . The tert-butyl group’s steric effects are retained, as seen in its synthesis via the Riemmer-Tiemann reaction .

Impact of tert-Butyl Group

- 5-Bromo-2-ethoxybenzaldehyde (C₉H₉BrO₂, MW 229.08 g/mol): Ethoxy substitution at the 2-position provides similar electron-donating effects as methoxy but with increased alkyl chain length.

Linear Alkyl vs. tert-Butyl Substituents :

Studies on bond dissociation energies (BDEs) reveal that tert-butyl radicals exhibit resonance stabilization at ~5.7 eV, independent of the heteroatom (O or N) they are attached to. This contrasts with linear alkyl groups (e.g., ethyl or butyl), where BDEs vary with heteroatom electronegativity (e.g., 8.3 eV for N-linked ethyl vs. 9 eV for O-linked ethyl) .

Bromination Effects

- Non-Brominated Analogs (e.g., 3-tert-butyl-2-methoxybenzaldehyde): The absence of bromine reduces molecular weight by ~80 g/mol and alters electronic properties. Bromine’s electronegativity directs electrophilic reactions to the para position relative to itself, a feature critical in Suzuki coupling or Ullmann reactions .

Polyhalogenated Derivatives (e.g., 4-Bromo-3-nitrobenzaldehyde) : Additional substituents like nitro groups increase reactivity in reduction or substitution reactions. However, nitro groups are stronger electron-withdrawing groups than methoxy or tert-butyl, significantly altering electronic density .

Biologische Aktivität

5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde (C12H15BrO2) is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde is characterized by the following substituents:

- Bromine atom : Enhances reactivity in substitution reactions.

- Tert-butyl group : Provides steric hindrance, influencing reactivity and stability.

- Methoxy group : Contributes to solubility and electronic properties.

The compound's structure can be represented as follows:

The biological activity of 5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. The presence of the bromine atom and functional groups allows for diverse interactions, which can modulate biological pathways.

Anticancer Activity

Research has indicated that derivatives of 5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that certain derivatives showed potent cytotoxic effects against cancer cell lines, including A-431 and Jurkat cells. The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents was crucial for enhancing antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | A-431 | < 10 |

| Compound 2 | Jurkat | < 5 |

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism through which they may alleviate inflammation-related diseases .

Synthetic Routes and Applications

5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde can be synthesized through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of catalysts such as iron(III) bromide (FeBr3). This synthetic route allows for the production of various derivatives that may possess enhanced biological activities.

Industrial Applications

In addition to its research applications, this compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in organic synthesis, particularly in drug discovery processes .

Case Studies

- Antitumor Activity Study : A series of compounds derived from 5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde were evaluated for their antitumor effects. The study found that modifications at the methoxy position significantly affected cytotoxicity against various cancer cell lines.

- Inflammation Inhibition Study : Derivatives were tested for their ability to inhibit TNF-alpha production in macrophages. Results indicated a dose-dependent inhibition, highlighting their potential use in treating inflammatory diseases.

Q & A

Basic: What synthetic strategies are employed for the regioselective introduction of bromine in 5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde, considering steric hindrance from the tert-butyl group?

Answer:

The synthesis typically involves sequential functionalization of a benzaldehyde precursor. First, the tert-butyl group is introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies. Bromination is then performed under controlled conditions (e.g., using N-bromosuccinimide or Br₂ in acetic acid) to favor the 5-position due to steric and electronic effects. The tert-butyl group’s bulkiness reduces reactivity at adjacent positions, while the methoxy group directs electrophilic substitution via its ortho/para-directing nature. Optimization of solvent polarity and temperature is critical to minimize side reactions like over-bromination .

Advanced: How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities between 5-Bromo-3-(tert-butyl)-2-methoxybenzaldehyde and its hydroxylated analogs?

Answer:

- X-ray crystallography provides definitive proof of molecular geometry, differentiating methoxy (-OCH₃) from hydroxyl (-OH) groups via bond-length analysis (C-O vs. O-H). For example, the methoxy C-O bond is ~1.42 Å, while hydroxyl O-H distances are ~0.96 Å .

- ¹H NMR distinguishes these groups through characteristic shifts: methoxy protons resonate at δ 3.8–4.0 ppm as a singlet, whereas hydroxyl protons (if present) appear downfield (δ 5.0–6.0 ppm) and may show exchange broadening.

- ¹³C NMR confirms substituent positions: tert-butyl carbons appear as a quartet near δ 29–35 ppm, while the aldehyde carbon resonates at δ ~190 ppm .

Basic: What purification challenges arise due to the tert-butyl group, and how are they addressed?

Answer:

The tert-butyl group increases hydrophobicity, leading to poor solubility in polar solvents. Recommended methods:

- Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 8:2 ratio) to balance compound mobility and resolution.

- Recrystallization : Employ mixed solvents like dichloromethane/hexane to exploit differential solubility at varying temperatures.

- Distillation : Avoided due to high molecular weight; instead, use vacuum sublimation for thermally stable batches .

Advanced: How does the tert-butyl group influence the aldehyde’s reactivity in nucleophilic addition or cross-coupling reactions?

Answer:

The tert-butyl group imposes steric hindrance, slowing nucleophilic attack at the aldehyde. Strategies to mitigate this:

- Catalysis : Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura couplings to enhance reactivity with aryl boronic acids.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Wittig or Grignard reactions.

- Temperature : Elevated temperatures (60–80°C) overcome kinetic barriers in Knoevenagel condensations .

Basic: What are common side reactions during synthesis, and how are they suppressed?

Answer:

- Demethylation of methoxy group : Occurs under acidic conditions. Mitigation: Use neutral brominating agents (e.g., CuBr₂) instead of HBr.

- Over-bromination : Controlled stoichiometry (1.05 eq. Br₂) and low temperatures (0–5°C) prevent di-bromination.

- Oxidation of aldehyde : Avoid strong oxidizers; inert atmospheres (N₂/Ar) protect during prolonged reactions .

Advanced: How can computational modeling predict regioselectivity in further functionalization of this compound?

Answer:

- DFT calculations : Assess Fukui indices to identify electrophilic/nucleophilic sites. For example, the 4-position (para to methoxy) may show higher reactivity in electrophilic substitution.

- Molecular docking : Predict steric clashes with catalysts, guiding ligand design for asymmetric transformations.

- Solvent modeling : COSMO-RS simulations optimize solvent selection for SNAr or Ullmann couplings .

Basic: What spectroscopic benchmarks (IR, MS) confirm successful synthesis?

Answer:

- IR spectroscopy : Look for aldehyde C=O stretch at ~1700 cm⁻¹ and tert-butyl C-H bends near 1360–1390 cm⁻¹.

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 269.0 (C₁₂H₁₅BrO₂⁺), with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Elemental analysis : Validate %C, %H, and %Br within ±0.3% of theoretical values .

Advanced: How does the compound’s steric profile affect its application in supramolecular chemistry or coordination complexes?

Answer:

The tert-butyl group creates a "cavity" that stabilizes host-guest interactions. Applications:

- Metal-organic frameworks (MOFs) : Acts as a steric spacer, preventing interpenetration while maintaining porosity.

- Ligand design : The aldehyde can coordinate to metals (e.g., Pd, Cu) for asymmetric catalysis, with tert-butyl groups enforcing chiral environments .

Notes

- Basic questions focus on foundational synthesis, characterization, and purification.

- Advanced questions address mechanistic insights, computational tools, and specialized applications.

- All answers integrate methodological rigor while avoiding commercial or industrial contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.